
Ethyl 2-(phenylsulfanyl)hex-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(phenylsulfanyl)hex-2-enoate is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a phenylsulfanyl group attached to a hex-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(phenylsulfanyl)hex-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl hex-2-enoate with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2-(phenylsulfanyl)hex-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(phenylsulfanyl)hex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-(phenylsulfanyl)hex-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can engage in interactions with proteins and enzymes, potentially inhibiting their activity. The hex-2-enoate moiety may also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2-(phenylsulfanyl)hex-2-enoate can be compared with other similar compounds such as:
Ethyl 2-(phenylsulfanyl)prop-2-enoate: This compound has a similar structure but with a prop-2-enoate moiety instead of hex-2-enoate.
Ethyl 2-(phenylsulfanyl)but-2-enoate: Another similar compound with a but-2-enoate moiety.
Ethyl 2-(phenylsulfanyl)pent-2-enoate: This compound features a pent-2-enoate moiety.
The uniqueness of this compound lies in its specific chain length and the resulting chemical properties, which can influence its reactivity and applications in various fields.
特性
CAS番号 |
91077-20-2 |
|---|---|
分子式 |
C14H18O2S |
分子量 |
250.36 g/mol |
IUPAC名 |
ethyl 2-phenylsulfanylhex-2-enoate |
InChI |
InChI=1S/C14H18O2S/c1-3-5-11-13(14(15)16-4-2)17-12-9-7-6-8-10-12/h6-11H,3-5H2,1-2H3 |
InChIキー |
NTZIOTRTOOOXDZ-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(C(=O)OCC)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


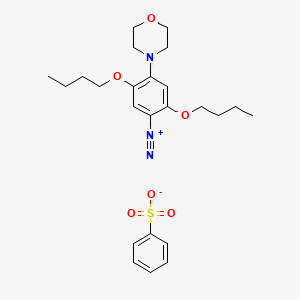
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
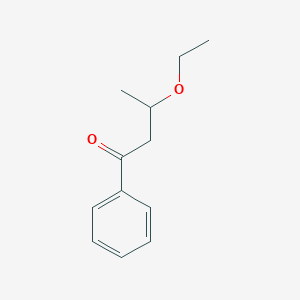
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
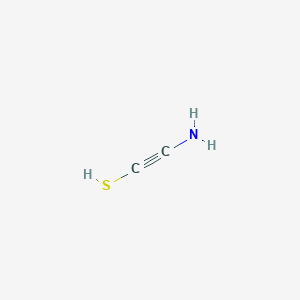

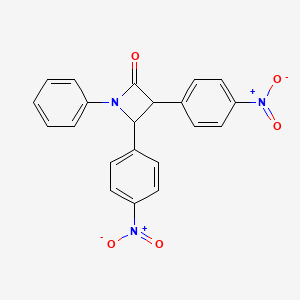
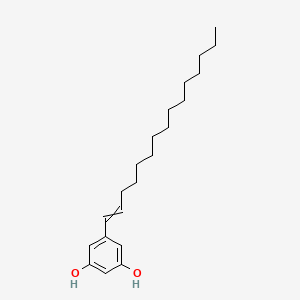

![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)

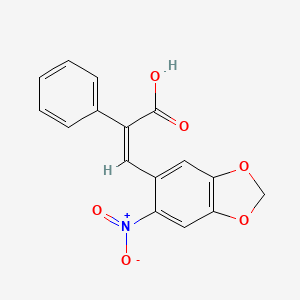

![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
